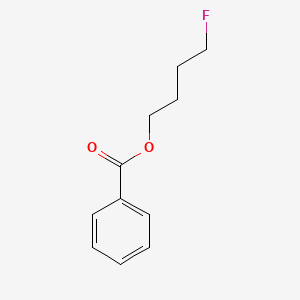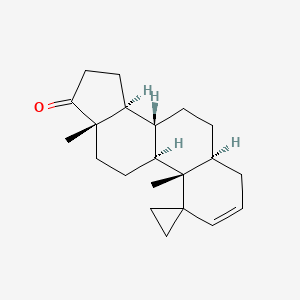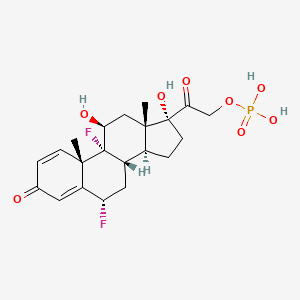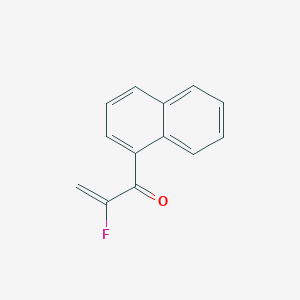
2-Fluoro-1-(naphthalen-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1-(naphthalen-1-yl)prop-2-en-1-one is an organic compound belonging to the class of fluoroenones. This compound is characterized by the presence of a fluorine atom attached to the enone moiety, which is conjugated with a naphthalene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 2-Fluoro-1-(naphthalen-1-yl)prop-2-en-1-one can be achieved through an Umpolung Morita-Baylis-Hillman reaction. This method involves the substitution of an enone-α-H with a fluorine atom in a single step. The reaction is carried out at room temperature using a HF-pyridine complex as the fluoride source . The general procedure involves the following steps:
- Dissolve 1-(Naphthalen-2-yl)prop-2-en-1-one in dry acetonitrile.
- Add DABCO under a nitrogen atmosphere and stir the mixture.
- Sequentially add 2-Iodosyl-1,3-dimethylbenzene and Py•9HF to the reaction mixture.
- Monitor the reaction by TLC and, upon completion, add triethylamine.
- Purify the crude residue by silica gel flash chromatography to obtain the desired product .
Análisis De Reacciones Químicas
2-Fluoro-1-(naphthalen-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The enone moiety can participate in addition reactions with various reagents. Common reagents used in these reactions include HF-pyridine complex, DABCO, and triethylamine. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Fluoro-1-(naphthalen-1-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-1-(naphthalen-1-yl)prop-2-en-1-one involves its interaction with molecular targets through its enone and fluorine moieties. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function. The specific pathways involved depend on the biological context and the target molecules .
Comparación Con Compuestos Similares
2-Fluoro-1-(naphthalen-1-yl)prop-2-en-1-one can be compared with other fluoroenones and chalcone derivatives. Similar compounds include:
(2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: A chalcone derivative with similar structural features.
(E)-3-Mesityl-1-(naphthalen-2-yl)prop-2-en-1-one: Another chalcone derivative with a different substitution pattern. The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
506437-50-9 |
|---|---|
Fórmula molecular |
C13H9FO |
Peso molecular |
200.21 g/mol |
Nombre IUPAC |
2-fluoro-1-naphthalen-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H9FO/c1-9(14)13(15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H2 |
Clave InChI |
VXCBNCLKAVTLCO-UHFFFAOYSA-N |
SMILES canónico |
C=C(C(=O)C1=CC=CC2=CC=CC=C21)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid](/img/structure/B13420061.png)

![ethyl (2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13420074.png)
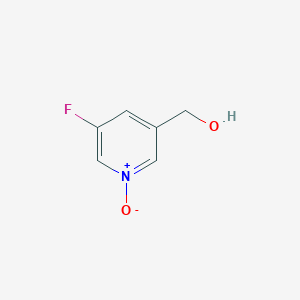

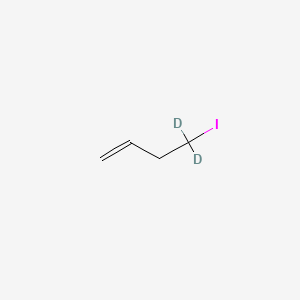
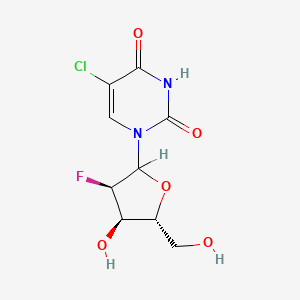
![Benzyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate](/img/structure/B13420098.png)
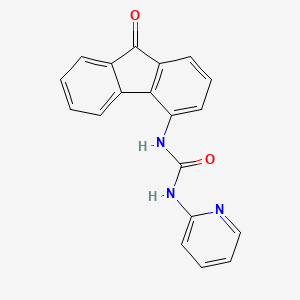

![3-[5-[[4-Oxo-3-(2-propen-1-yl)-2-thioxo-5-thiazolidinylidene]methyl]-2-furanyl]benzoic Acid](/img/structure/B13420113.png)
